molecular formula C8H6Br2O3 B15262181 (3,5-Dibromo-2-hydroxyphenyl)acetic acid

(3,5-Dibromo-2-hydroxyphenyl)acetic acid

Cat. No.: B15262181
M. Wt: 309.94 g/mol
InChI Key: PMAHTUAKLYOXGN-UHFFFAOYSA-N
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Description

(3,5-Dibromo-2-hydroxyphenyl)acetic acid (CAS 21891-69-0) is a brominated derivative of phenylacetic acid with a molecular formula of C 8 H 6 Br 2 O 3 and a molecular weight of 309.94 g/mol . This compound features two bromine atoms and a hydroxyl group on the phenyl ring, a structure known to be of significant interest in medicinal chemistry and chemical biology for the development of novel molecular tools and therapeutic candidates. Brominated phenolic compounds like this one often serve as key synthetic intermediates or building blocks in various research applications. Researchers utilize such compounds in the synthesis of complex peptides and proteins through advanced methods like native chemical ligation (NCL), a technique crucial for producing high-quality, long-chain peptides that are difficult to assemble using standard step-by-step synthesis . Furthermore, the reactive bromine atoms make this molecule a promising candidate for use in conformational restriction strategies, such as the macrocyclization of peptides. These methods, which include bis-alkylation of cysteine residues, are employed to stabilize specific peptide structures (like alpha-helices) and create inhibitors of protein-protein interactions, a prominent area in modern drug discovery for targeting traditionally "undruggable" pathways . The structural motifs present in this acid are therefore valuable for constructing molecules with enhanced binding affinity, selectivity, and stability to proteolytic degradation. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. It is the responsibility of the researcher to ensure safe handling and determine the product's suitability for any specific application.

Properties

IUPAC Name

2-(3,5-dibromo-2-hydroxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c9-5-1-4(2-7(11)12)8(13)6(10)3-5/h1,3,13H,2H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMAHTUAKLYOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,5-dibromo-2-hydroxyphenyl)acetic acid typically involves the bromination of 2-hydroxyacetophenone. The process can be carried out by reacting 2-hydroxyacetophenone with bromine in the presence of acetic acid as a solvent. The reaction is usually conducted under reflux conditions for a specified period, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Esterification and Acylation Reactions

The acetic acid group undergoes esterification under acidic or basic conditions. For example:

  • Ethyl ester formation : Reaction with ethanol in the presence of sulfuric acid yields the ethyl ester derivative .

  • Acetylation : Treatment with acetic anhydride under reflux acetylates the hydroxyl group, forming 3,5-dibromo-2-acetoxyphenylacetic acid .

Conditions :

Reaction TypeReagents/ConditionsProduct
EsterificationEthanol, H₂SO₄, refluxEthyl (3,5-dibromo-2-hydroxyphenyl)acetate
AcylationAcetic anhydride, reflux3,5-Dibromo-2-acetoxyphenylacetic acid

Cyclization and Heterocycle Formation

The compound participates in cyclization reactions to form nitrogen- and sulfur-containing heterocycles:

  • Triazole synthesis : Reaction with thiosemicarbazide in acetic acid generates 5-(3,5-dibromo-2-hydroxyphenyl)-2,3,4-trihydro-1,2,4-triazole-3-thione .

  • Imidazolidinone derivatives : Treatment with ethyl chloroacetate and sodium acetate in methanol produces 3-[(3,5-dibromo-2-hydroxy-phenylmethylene)-amino]-4-oxo-imidazolidin-2-thione .

Key intermediates :

  • Intramolecular hydrogen bonding stabilizes transition states during cyclization.

  • Bromine atoms enhance electrophilic aromatic substitution reactivity, directing further functionalization.

Substitution Reactions

The bromine atoms undergo nucleophilic substitution under specific conditions:

  • Amination : Reaction with ammonia or amines in DMF replaces bromine with amino groups.

  • Thiolation : Thiourea in ethanol substitutes bromine with thiol groups, forming thioether derivatives .

Reactivity trends :

  • Positional selectivity: Bromine at the 3- and 5-positions activates the ring for substitution at the 4-position.

  • Steric hindrance from the acetic acid group moderates reaction rates.

Antioxidant Activity

The hydroxyl group exhibits radical scavenging properties, as demonstrated by:

DPPH Radical Scavenging Assay

CompoundIC₅₀ (nM)
(3,5-Dibromo-2-hydroxyphenyl)acetic acid analog165.67 ± 0.7
Ascorbic acid (control)277.47 ± 0.5

ABTS⁺ Radical Scavenging Assay

CompoundIC₅₀ (nM)
This compound analog11.81 ± 0.1
BHT (control)26.77 ± 0.2

Mechanism : The phenolic -OH donates a hydrogen atom to stabilize free radicals, forming a resonance-stabilized phenoxyl radical.

Redox Reactions

  • Oxidation : The hydroxyl group is oxidized to a ketone using KMnO₄ in acidic media, yielding 3,5-dibromo-2-oxophenylacetic acid.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the acetic acid moiety to a primary alcohol .

Complexation and Chelation

The compound acts as a ligand for metal ions:

  • Iron(III) complexes : Forms stable complexes with Fe³⁺ via the hydroxyl and carboxylate groups, as shown by shifts in UV-Vis spectra (λₘₐₓ = 450 nm) .

pH-Dependent Behavior

  • Acidic conditions (pH < 3) : The carboxyl group remains protonated, enhancing solubility in organic solvents.

  • Basic conditions (pH > 10) : Deprotonation of both -OH and -COOH groups increases water solubility and reactivity in nucleophilic substitutions .

Scientific Research Applications

Based on the search results, here's what is known about the applications of (3,5-Dibromo-2-hydroxyphenyl)acetic acid and related compounds:

  • This compound :
    • Structure: this compound has the molecular formula C8H6Br2O3C_8H_6Br_2O_3 .
    • It contains 19 bonds, with 13 non-hydrogen bonds, and 2 rotatable bonds .
    • Synonyms: The search results also list "this compound" as a synonym .
    • Related Compounds: Similar compounds include 2-(3,5-dibromo-4-hydroxyphenyl)acetic acid .
  • Chalcone Applications:
    • Chalcones, a related scaffold, have potential therapeutic applications . They have been studied for their binding interaction with bovine serum albumin (BSA) .
    • Chalcones have good gastrointestinal absorption and no toxicity profiles based on boiled egg permeation assays and Lipinski rules .
    • Pharmacokinetic and pharmacodynamic analyses have been conducted to assess the drug's absorption, excretion, and toxicity .
    • Chalcones have been investigated as potential anticancer drugs .
  • Applications in Material Science:
    • This compound is used in mesoporous materials and metal applications .

Mechanism of Action

The mechanism of action of (3,5-dibromo-2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play a crucial role in its reactivity and interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (3,5-Dibromo-2-hydroxyphenyl)acetic acid with structurally related compounds, focusing on molecular properties, synthesis, and applications.

Table 1: Structural and Physical Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Key References
This compound C₈H₆Br₂O₃ 337.95 -COOH, -OH, 2×Br Not reported
2-(3,5-Dibromophenyl)acetic acid C₈H₆Br₂O₂ 309.95 -COOH, 2×Br (no -OH) Not reported
(3,5-Dichlorophenyl)acetic acid C₈H₆Cl₂O₂ 205.04 -COOH, 2×Cl (no -OH) Not reported
Caffeic acid (3,4-dihydroxycinnamic acid) C₉H₈O₄ 180.16 -COOH, 2×-OH, propenoic chain 223–225
3,5-Dibromo-2-hydroxyacetophenone C₈H₆Br₂O₂ 309.95 -COCH₃, -OH, 2×Br 121

Key Comparisons

3,5-Dibromo-2-hydroxyacetophenone replaces the acetic acid moiety with a ketone (-COCH₃), reducing acidity but increasing electrophilicity for nucleophilic substitution reactions .

Bromine’s larger atomic size also increases steric hindrance and lipophilicity, impacting membrane permeability in pharmacological contexts.

Biological and Industrial Applications: Caffeic acid (3,4-dihydroxycinnamic acid) is widely used in food, cosmetics, and antioxidant research due to its dihydroxy and propenoic acid groups . In contrast, brominated derivatives like the target compound are more specialized, serving as intermediates in drug synthesis (e.g., kinase inhibitors or antimicrobial agents) . 3,5-Dibromo-2-hydroxyacetophenone is a precursor in synthesizing thiocyanate derivatives and heterocyclic compounds, highlighting its utility in organic synthesis .

Synthetic Pathways: Brominated phenolic compounds are typically synthesized via electrophilic bromination. For example, 3,5-Dibromo-2-hydroxyacetophenone is prepared by brominating 3-bromo-4-hydroxy-5-nitroacetophenone in acetic acid-sulfuric acid . Similar methods may apply to the target compound, though specific protocols require further validation.

Research Findings

  • Bioactivity : Derivatives of this compound, such as hydrazide analogs, exhibit antimicrobial and antitumor activities in preliminary studies . The hydroxyl and bromine groups are critical for binding to biological targets like enzymes or DNA.

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